molecular formula C6H11NO B13942879 3-Cyclopropyloxetan-3-amine

3-Cyclopropyloxetan-3-amine

Cat. No.: B13942879
M. Wt: 113.16 g/mol
InChI Key: SAMCRUNFMPSZSR-UHFFFAOYSA-N
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Description

3-Cyclopropyloxetan-3-amine is an organic compound characterized by a cyclopropyl group attached to an oxetane ring, which is further bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyloxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with oxetane derivatives under controlled conditions. The reaction often requires a catalyst, such as a transition metal complex, to facilitate the cyclization process. The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including catalyst loading, reaction time, and purification steps, is essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyloxetan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxyl or alkyl groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with ketone or aldehyde groups, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

3-Cyclopropyloxetan-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyloxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

    3-Oxetanamine: Similar in structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the oxetane ring.

    Oxetane: The parent compound without the amine group.

Uniqueness: 3-Cyclopropyloxetan-3-amine is unique due to the combination of the cyclopropyl group, oxetane ring, and amine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-cyclopropyloxetan-3-amine

InChI

InChI=1S/C6H11NO/c7-6(3-8-4-6)5-1-2-5/h5H,1-4,7H2

InChI Key

SAMCRUNFMPSZSR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(COC2)N

Origin of Product

United States

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